
11-Nonadecyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Nonadecyn-1-ol is a long-chain alkyne alcohol that has been extensively studied for its various biochemical and physiological effects. It is commonly used in scientific research for its ability to modulate cellular signaling pathways and influence cellular behavior.
Wissenschaftliche Forschungsanwendungen
11-Nonadecyn-1-ol has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. It has been shown to modulate cellular signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential tool for studying the mechanisms underlying learning and memory. It has also been shown to modulate immune cell function, making it a potential therapeutic agent for autoimmune diseases.
Wirkmechanismus
11-Nonadecyn-1-ol exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels and enhanced synaptic transmission. It has also been shown to inhibit the activity of glycogen synthase kinase-3β, a key regulator of the Wnt/β-catenin pathway, leading to increased β-catenin levels and enhanced cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and modulate immune cell function. It has also been shown to enhance synaptic transmission and modulate synaptic plasticity, potentially contributing to its effects on learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
11-Nonadecyn-1-ol has several advantages for lab experiments, including its ability to modulate cellular signaling pathways and influence cellular behavior. It is also relatively easy to synthesize and purify. However, its effects can be dose-dependent and may vary depending on the cell type and experimental conditions used. Additionally, its long hydrophobic chain may limit its solubility in aqueous solutions, making it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 11-Nonadecyn-1-ol. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential to be used in combination with other cancer treatments. Another area of interest is its potential as a tool for studying the mechanisms underlying learning and memory. Further studies are needed to determine its effects on different types of synaptic plasticity and its potential to be used in vivo. Finally, further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases, as well as its effects on other signaling pathways and cellular processes.
Synthesemethoden
11-Nonadecyn-1-ol can be synthesized through a variety of methods, including the reaction of nonadecyne with water in the presence of a strong acid catalyst, or through the reduction of 11-nonadecynal with a reducing agent such as lithium aluminum hydride. The purity and yield of the synthesized product can be improved through various purification techniques such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
204762-48-1 |
|---|---|
Molekularformel |
C19H36O |
Molekulargewicht |
280.496 |
IUPAC-Name |
nonadec-11-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |
InChI-Schlüssel |
IVOVNDZUIKEMHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCC#CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




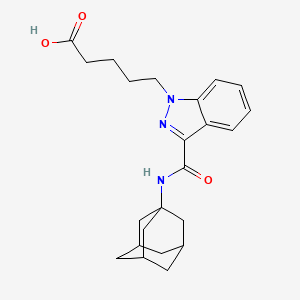

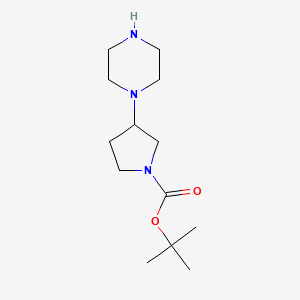


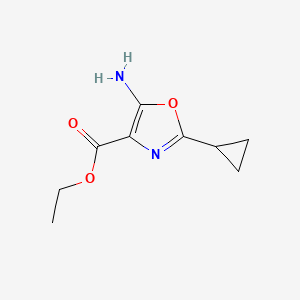

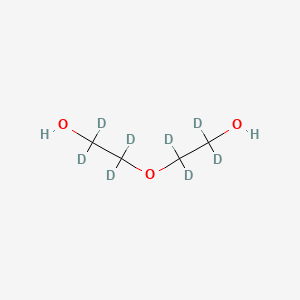
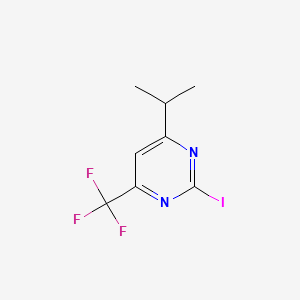

![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)
